![molecular formula C8H8N4O B2522400 3-(5-amino-4H-1,2,4-triazol-3-yl)phenol CAS No. 1016760-91-0](/img/structure/B2522400.png)
3-(5-amino-4H-1,2,4-triazol-3-yl)phenol
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Description
“3-(5-amino-4H-1,2,4-triazol-3-yl)phenol” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. 1,2,4-triazole is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
Due to annular prototropic tautomerism, the prepared 5(3)-amino-1,2,4-triazoles may exist in three forms: 5-amino-1H-1,2,4-triazoles 5, 3-amino-1H-1,2,4-triazoles 50, and 5-amino-4H-1,2,4-triazoles 500 .Scientific Research Applications
Synthesis and Biological Activity
3-(5-amino-4H-1,2,4-triazol-3-yl)phenol and its derivatives are actively researched for their synthesis methods and potential biological activities. A study by Hussain, Sharma, and Amir (2008) demonstrated the synthesis of various 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol derivatives. These compounds were evaluated for their antibacterial and antifungal activities, showing significant effects against S. aureus, E. coli, and A. niger, highlighting their potential in antimicrobial applications (Hussain, Sharma, & Amir, 2008).
Corrosion Inhibition
The application of triazole derivatives in corrosion inhibition has been explored, demonstrating their effectiveness in protecting metals in acidic environments. Ansari, Quraishi, and Singh (2014) investigated Schiff's bases of pyridyl substituted triazoles, including 3-mercapto-5 (pyridine-4-yl)-4H-1,2,4-triazole-4-yl) imino) methyl) phenol (SB-2), as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds significantly inhibit corrosion, potentially useful in industrial applications to enhance the longevity of metal components (Ansari, Quraishi, & Singh, 2014).
Antioxidant and Enzyme Inhibition
Triazole compounds have also been synthesized and evaluated for their antioxidant and enzyme inhibition properties. Sumrra et al. (2018) synthesized a Schiff base compound with triazole moiety and coordinated it with various metal ions to examine its biological activities. The study showed that the synthesized compounds, including the triazole derivatives, exhibited notable antioxidant, enzyme inhibition, and antibacterial/antifungal activities, suggesting their potential in therapeutic applications (Sumrra et al., 2018).
Photophysical Properties
Triazole derivatives are studied for their photophysical properties, contributing to the development of fluorescent materials. Padalkar et al. (2011) synthesized novel fluorescent derivatives based on triazole, examining their absorption-emission properties in different solvent polarities. These compounds showed excited-state intramolecular proton transfer pathway characteristics, which are essential for fluorescent applications in bioimaging and sensors (Padalkar et al., 2011).
properties
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-2-1-3-6(13)4-5/h1-4,13H,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETXSZOIIOLCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-amino-4H-1,2,4-triazol-3-yl)phenol |
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